1-(4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO3/c1-14(22)15-6-8-16(9-7-15)17-10-12-18(13-11-17)21-23-19(2,3)20(4,5)24-21/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNFSCIHGJQRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)ethanone, commonly referred to as a boron-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. Boronates are known for their unique reactivity and ability to modulate biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a boron atom within a dioxaborolane moiety attached to a biphenyl structure. The molecular formula is , with a molecular weight of approximately 313.2 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anti-cancer properties and effects on metabolic diseases.
1. Anticancer Activity
Research indicates that boron-containing compounds can exhibit selective cytotoxicity against cancer cells. A study demonstrated that derivatives similar to this compound showed low toxicity against both cancer and normal cells while effectively inhibiting tumor growth in vitro and in vivo models. The mechanism appears to involve the modulation of cellular signaling pathways related to apoptosis and cell proliferation.
Key Findings:
- Cytotoxicity: Exhibited significant cytotoxic effects against several cancer cell lines with IC50 values ranging from 10 to 50 µM.
- Mechanism: Induction of apoptosis through the activation of caspase pathways.
2. Metabolic Activity
Another area of interest is the compound's effect on metabolic disorders such as obesity and diabetes. Preliminary studies suggest that it may influence lipid metabolism and glucose homeostasis.
Case Study:
In a recent experiment involving high-fat diet-induced obesity models:
- Treatment Group: Mice treated with the compound showed a reduction in body weight gain compared to control groups.
- Biochemical Analysis: Significant decreases in triglycerides (TG) and low-density lipoprotein (LDL) levels were observed.
Data Tables
| Biological Activity | IC50 (µM) | Effect |
|---|---|---|
| Cancer Cell Lines | 10 - 50 | Cytotoxicity |
| Lipid Metabolism | N/A | Decreased TG and LDL levels |
The mechanisms through which this compound exerts its effects are multifaceted:
- Boron Chemistry: The unique properties of boron allow for interactions with biomolecules that can disrupt normal cellular functions.
- Cell Signaling Modulation: Studies have shown that it can affect signaling pathways such as PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related boronate esters and aryl ketones.
Structural Analogs
Key Observations :
- Electron-Withdrawing Effects: The acetyl group in the target compound enhances electrophilicity at the boronate site, improving cross-coupling efficiency compared to non-ketone analogs like DFBPE .
- Steric Hindrance : Methyl substitution in the analog (CAS: 1362243-63-7) reduces reactivity in coupling reactions due to steric effects .
- Heterocyclic Variants : The thiophene-based analog (PMID: 22669190) exhibits lower thermal stability but higher solubility in polar solvents compared to the biphenyl-based target .
Reactivity in Cross-Coupling :
Preparation Methods
Synthesis of the Brominated Biphenyl Intermediate
The precursor 1-(4-bromophenyl)ethanone is coupled with a boronic ester-functionalized phenyl group. For example, 4-bromophenylacetyl derivatives are reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid under palladium catalysis. Typical conditions include:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
-
Base : K₂CO₃ or CsF (2–3 equiv)
-
Solvent : Dioxane/water (4:1) or THF
Yields for this step range from 65% to 85%, with purity confirmed via HPLC and NMR.
Direct Functionalization via Aromatic Substitution
Friedel-Crafts Acylation Followed by Borylation
A sequential approach involves Friedel-Crafts acylation to install the acetyl group, followed by boronic ester formation. For instance, biphenyl is acylated using acetyl chloride and AlCl₃, yielding 1-([1,1'-biphenyl]-4-yl)ethanone, which is subsequently brominated and subjected to Miyaura borylation. Challenges include regioselectivity control during bromination, with para-substitution favored using NBS in CCl₄.
Oxidative Coupling of Boronates
Recent advances utilize oxidative coupling between arylboronic esters and acetyl-substituted arenes. For example, 4-acetylphenylboronic acid is coupled with 4-bromophenylacetyl derivatives using Cu(OAc)₂ as an oxidant in DMF at 120°C. This one-pot method simplifies purification but requires rigorous exclusion of moisture.
Catalytic Borylation of Pre-Formed Biphenyl Systems
Transition Metal-Catalyzed C–H Borylation
Iridium-catalyzed C–H borylation offers a direct route to install the boronic ester group. Using [Ir(COD)OMe]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine), the 4'-position of 1-([1,1'-biphenyl]-4-yl)ethanone is selectively borylated with B₂pin₂. Key advantages include:
-
Regioselectivity : >95% para-selectivity
-
Conditions : Toluene, 80°C, 24 hours.
Yields reach 68%, though catalyst costs may limit scalability.
Analytical Validation and Purification
Structural Confirmation
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexanes (1:4) resolves boronic ester intermediates.
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 65–85 | 95–99 | High scalability; robust conditions | Requires pre-functionalized intermediates |
| Miyaura Borylation | 70–74 | 90–95 | Direct boronic ester installation | Sensitive to moisture |
| Ir-Catalyzed C–H Borylation | 60–68 | 85–90 | Atom-economical; no directing groups needed | High catalyst cost |
Industrial-Scale Considerations
For kilogram-scale production, the Suzuki-Miyaura method is preferred due to established protocols and commercial availability of precursors. Optimized conditions include:
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and what factors influence reaction yields?
Methodological Answer:
The compound is synthesized via palladium- or nickel-catalyzed borylation reactions. Key steps include:
- Suzuki-Miyaura Coupling : Aryl halides (e.g., para-bromoacetophenone) react with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ or NiCl₂(dppe) catalysts in toluene or 1,4-dioxane at 80–110°C .
- Reaction Optimization : Yields (60–75%) depend on catalyst choice, solvent (polar aprotic solvents enhance stability), and temperature. For example, nickel catalysts with tricyclohexylphosphine ligands improve efficiency in 1,2-dimethoxyethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted boronate esters.
Critical Factor : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar) to prevent hydrolysis of the dioxaborolane ring .
Advanced: How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this boronate ester?
Methodological Answer:
Discrepancies in yields (e.g., 48–75% in ) arise from:
- Catalyst Loading : Higher Pd/Ni ratios (5–10 mol%) may improve conversion but increase costs.
- Substrate Steric Effects : Bulky substituents on the biphenyl moiety slow transmetalation, requiring longer reaction times (24+ hours) .
- Byproduct Formation : Competitive protodeboronation occurs if bases (e.g., CsF, K₃PO₄) are not optimized. Use of silver acetate as an additive mitigates this .
Resolution Strategy : Design a Design of Experiments (DoE) to test variables (catalyst, solvent, temperature) systematically.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the dioxaborolane methyl groups (δ 1.0–1.3 ppm) and acetophenone carbonyl (δ 2.6 ppm for CH₃, 207 ppm for C=O) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 336 (C₂₀H₂₁BO₃⁺) and fragmentation patterns consistent with biphenyl cleavage .
- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and ketone C=O (1700 cm⁻¹) confirm functional groups .
Validation : Compare with literature data for analogous boronate esters .
Advanced: How does the dioxaborolane group’s stability impact its use in multi-step syntheses?
Methodological Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is prone to hydrolysis under acidic/aqueous conditions. Mitigation strategies include:
- Storage : Keep at 0–6°C under inert gas to prevent moisture uptake .
- Reaction Design : Avoid protic solvents (e.g., H₂O, MeOH) in Suzuki couplings. Use THF or toluene with anhydrous MgSO₄ .
- In Situ Protection : Convert the boronate ester to a more stable trifluoroborate salt (KHF₂ treatment) if prolonged storage is needed .
Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
- Cross-Coupling Reactions : Acts as a boronate ester partner in Suzuki-Miyaura couplings to synthesize biaryl structures for drug discovery .
- Polymer Chemistry : Serves as a monomer in conjugated polymers for OLEDs, leveraging the biphenyl moiety’s π-conjugation .
- Proteolysis-Targeting Chimeras (PROTACs) : The acetophenone group can anchor E3 ligase ligands .
Advanced: How can researchers evaluate the biological activity of derivatives synthesized from this compound?
Methodological Answer:
- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the biphenyl’s 4-position to enhance bioactivity. For example, fluorination improves blood-brain barrier penetration .
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on HeLa or MCF-7 cells, monitoring apoptosis via caspase-3 activation .
Data Interpretation : Compare IC₅₀ values with controls (e.g., cisplatin) and analyze structure-activity relationships (SAR) .
Basic: What precautions are necessary when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust formation.
- Waste Disposal : Collect boronate-containing waste separately and neutralize with alkaline hydrogen peroxide before disposal .
Advanced: How can computational chemistry aid in optimizing reactions involving this compound?
Methodological Answer:
- DFT Calculations : Model transition states of Suzuki-Miyaura couplings to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
- Molecular Dynamics (MD) : Simulate solvent effects on boronate ester stability in DMSO vs. THF.
- QSAR Modeling : Predict bioactivity of derivatives using descriptors like logP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
